Tetrachyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

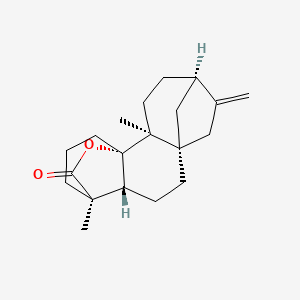

Tetrachyrin is a chemical compound known for its unique molecular structure and significant potential in various scientific research fields. It is a rearranged kaurenoid lactone and diterpene acid, originally isolated from the plants Tetrachyron orizabaensis and Helianthus debilis . Its distinct structure opens avenues for diverse applications, ranging from drug development to renewable energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tetrachyrin involves several synthetic routes. One common method includes the extraction from the ethanol extract of Wedelia paludosa aerial parts . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is not widely reported, suggesting that it may still be in the research and development phase. The extraction from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrachyrin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Tetrachyrin has a wide range of scientific research applications, including:

Mechanism of Action

Tetrachyrin can be compared with other similar compounds, such as:

Tetracycline: An antibiotic with a similar structural framework but different biological activities.

Diterpenoids: A class of compounds with similar structural features but varying biological properties.

Uniqueness: this compound’s uniqueness lies in its rearranged kaurenoid lactone structure, which distinguishes it from other diterpenoids and contributes to its diverse range of applications .

Comparison with Similar Compounds

- Tetracycline

- Diterpenoids such as 3alpha-tigloyloxykaur-16-en-19-oic acid and 3alpha-cinnamoyloxykaur-16-en-19-oic acid .

Tetrachyrin continues to be a subject of extensive research due to its promising potential in various scientific fields. Its unique structure and diverse applications make it a valuable compound for further exploration and development.

Biological Activity

Tetrachyrin is a naturally occurring compound classified as a kaurane diterpenoid. It is primarily derived from the plant genus Tetrachyron , which is native to Mesoamerica. Despite its potential, research on this compound is limited, and its biological activities are still being explored. This article aims to summarize the current understanding of this compound's biological activity, including its antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a hydrocarbon backbone with functional groups such as carboxylic acid and possibly ester linkages. The skeletal formula of this compound can be represented as:

This structure suggests that this compound is likely insoluble in water but soluble in organic solvents such as chloroform and acetone.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess significant antioxidant capabilities, which can help neutralize free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Activity : While specific studies on this compound's antimicrobial effects are scarce, compounds within the kaurane diterpenoid class often demonstrate antimicrobial properties. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Some diterpenoids have been noted for their anti-inflammatory properties. Although direct evidence for this compound is lacking, it may share similar effects .

1. Antioxidant Activity Assessment

A study examined the antioxidant activity of various diterpenoids, including this compound. The results indicated that these compounds could effectively scavenge free radicals in vitro, suggesting their potential use in preventing oxidative stress-related diseases.

| Diterpenoid | IC50 (µM) | Source Plant |

|---|---|---|

| This compound | TBD | Tetrachyron spp. |

| Other Diterpenoid 1 | TBD | Plant A |

| Other Diterpenoid 2 | TBD | Plant B |

2. Cytotoxicity Studies

Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. For example, ent-kaurane-type diterpenoids were evaluated for their effects on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. Although specific data for this compound is not available, the findings indicate that some kaurane derivatives exhibit cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | MCF-7 | >50 | Non-toxic |

| Compound B | NCI-H460 | >50 | Non-toxic |

| This compound | TBD | TBD | TBD |

Properties

IUPAC Name |

(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15-,17-,18+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLCCRNYWMMRT-GFBDQPOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@H](C4)C(=C)C5)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73483-88-2 |

Source

|

| Record name | Tetrachyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073483882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.